molecular formula C13H17N5O5 B11831900 2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B11831900
M. Wt: 323.30 g/mol
InChI Key: XCAPQNAAANDMJX-IQEPQDSISA-N
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Description

2’-O-Allylguanosine is a modified nucleoside derivative where the guanosine molecule is substituted with an allyl group at the 2’ position of the ribose sugar. This modification enhances the stability and resistance of the nucleoside to enzymatic degradation, making it a valuable compound in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Allylguanosine typically involves the protection of the guanine residue followed by the allylation of the ribose moiety. One common method includes the use of dimethylformamide dimethyl acetal in dry methanol to protect the exocyclic amino group of guanosine. This is followed by dimethoxytritylation and phosphitylation to yield the 2’-O-allylguanosine monomer .

Industrial Production Methods

Industrial production of 2’-O-Allylguanosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2’-O-Allylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, saturated alkyl derivatives, and various substituted nucleosides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-O-Allylguanosine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of modified oligonucleotides for studying RNA processing and interactions.

    Biology: The compound is employed in the development of antisense oligonucleotides and aptamers for gene regulation studies.

    Medicine: 2’-O-Allylguanosine is investigated for its potential in antiviral therapies, particularly against HIV and hepatitis C.

    Industry: It is used in the production of high-stability nucleic acid-based diagnostics and therapeutics

Mechanism of Action

The mechanism of action of 2’-O-Allylguanosine involves its incorporation into nucleic acids, where it enhances the stability and resistance to enzymatic degradation. This is achieved through the formation of stable duplexes with RNA, which are not substrates for RNase H, an enzyme that degrades RNA-DNA hybrids. This property makes it useful in antisense experiments and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2’-O-Methylguanosine
  • 2’-O-Ethylguanosine
  • 2’-O-Butylguanosine

Comparison

2’-O-Allylguanosine is unique among its analogs due to the presence of the allyl group, which provides a balance between hydrophobicity and steric hindrance. This makes it more stable and resistant to nucleases compared to 2’-O-methylguanosine and 2’-O-ethylguanosine, while avoiding the solubility issues associated with larger alkyl groups like butyl .

Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H17N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h2,5-6,8-9,12,19-20H,1,3-4H2,(H3,14,16,17,21)/t6-,8+,9-,12-/m1/s1

InChI Key

XCAPQNAAANDMJX-IQEPQDSISA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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